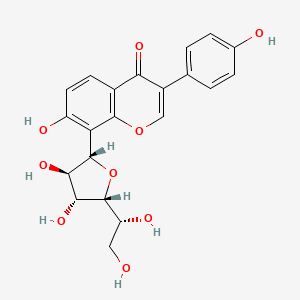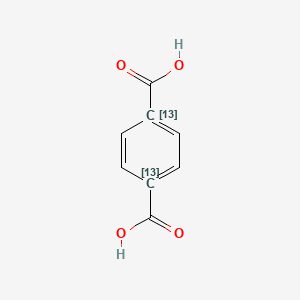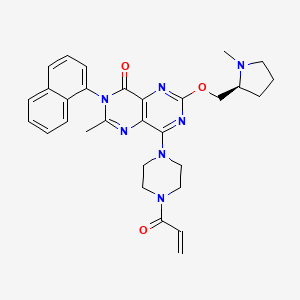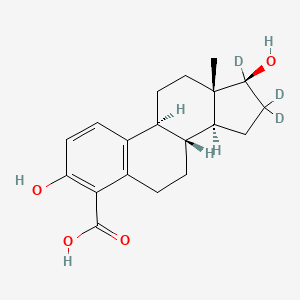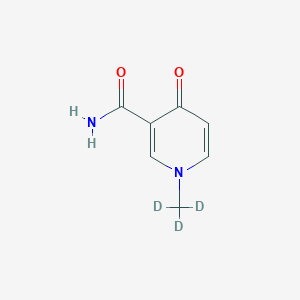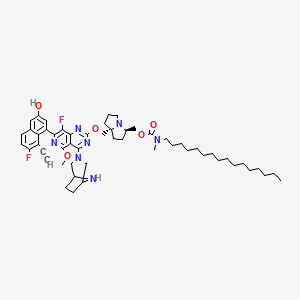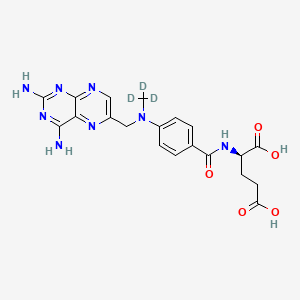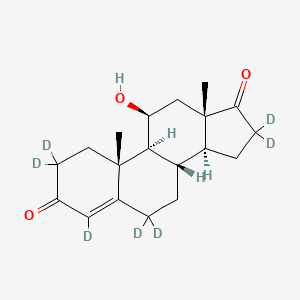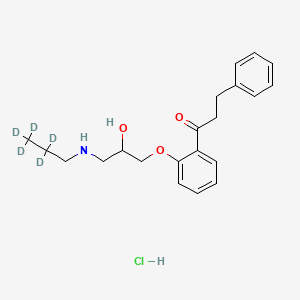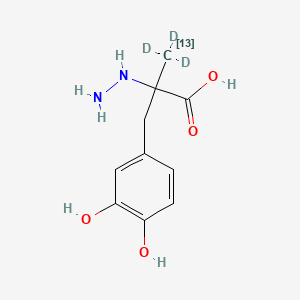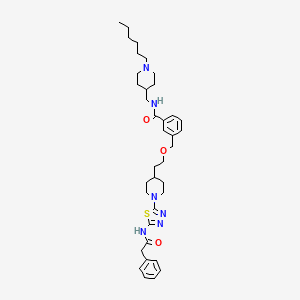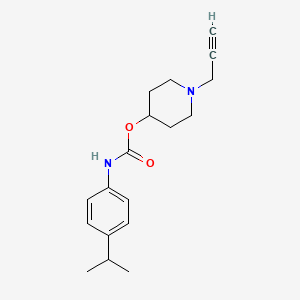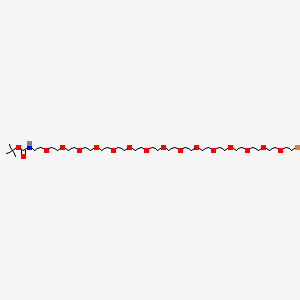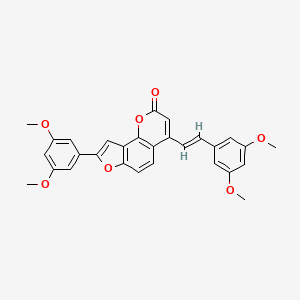
Cox-2-IN-22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cox-2-IN-22 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases and certain types of cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2-IN-22 typically involves multi-step organic reactions. One common method includes the use of in situ click chemistry, where the COX-2 active site itself is used as a reaction vessel to generate highly specific inhibitors . This method involves the selection of appropriate chemical building blocks that are assembled into the final inhibitor within the active site of COX-2.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired compound .
化学反応の分析
Types of Reactions
Cox-2-IN-22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
科学的研究の応用
Cox-2-IN-22 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of COX-2 and its role in various chemical pathways.
Biology: Investigated for its effects on cellular processes involving inflammation and cancer.
Medicine: Potential therapeutic agent for treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new anti-inflammatory drugs and cancer therapies
作用機序
Cox-2-IN-22 exerts its effects by selectively inhibiting the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandins. This inhibition reduces inflammation and pain. The molecular targets include the active site of COX-2, where this compound binds and blocks the enzyme’s activity .
類似化合物との比較
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor used to treat pain and inflammation.
Etoricoxib: Known for its use in treating arthritis and other inflammatory conditions.
Rofecoxib: Previously used as an anti-inflammatory drug but withdrawn due to safety concerns
Uniqueness
Cox-2-IN-22 is unique due to its high specificity and potency in inhibiting COX-2, making it a promising candidate for therapeutic applications with potentially fewer side effects compared to other COX-2 inhibitors .
特性
分子式 |
C29H24O7 |
|---|---|
分子量 |
484.5 g/mol |
IUPAC名 |
8-(3,5-dimethoxyphenyl)-4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]furo[2,3-h]chromen-2-one |
InChI |
InChI=1S/C29H24O7/c1-31-20-9-17(10-21(14-20)32-2)5-6-18-13-28(30)36-29-24(18)7-8-26-25(29)16-27(35-26)19-11-22(33-3)15-23(12-19)34-4/h5-16H,1-4H3/b6-5+ |
InChIキー |
DXJLEIVEYFLNDY-AATRIKPKSA-N |
異性体SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC(=O)OC3=C2C=CC4=C3C=C(O4)C5=CC(=CC(=C5)OC)OC)OC |
正規SMILES |
COC1=CC(=CC(=C1)C=CC2=CC(=O)OC3=C2C=CC4=C3C=C(O4)C5=CC(=CC(=C5)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


